![molecular formula C14H10F2O3S B1368596 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-76-2](/img/structure/B1368596.png)
2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Overview
Description
2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a chemical compound with the CAS Number: 898778-76-2 . It has a molecular weight of 296.29 and its IUPAC name is (2,4-difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization:
- Thiophene derivatives have been synthesized and characterized for their spectroscopic and electrochemical properties. These derivatives, including variations similar to the chemical , have applications in the development of fluorescent materials and electrochemically active substances (Coelho et al., 2015).
Electronic and Optical Properties
2. Theoretical and experimental studies have examined the photophysical and electrochemical properties of thiophene-based liquid crystals. These studies contribute to understanding the applications of such compounds in optoelectronics and liquid crystal technologies (Nafee et al., 2020).
Research on fluorene-based conjugated poly(arylene ethynylene)s, which include thiophene units, has been conducted to investigate their electro-optical properties. These materials are significant for developing advanced optoelectronic devices (Palai et al., 2014).
Studies on thiophene-substituted 1,3,4-oxadiazole derivatives have been performed to explore their potential in optoelectronic applications. These studies include computational and experimental approaches to understand their photophysical properties (Thippeswamy et al., 2021).
Metal-Organic Frameworks and Sensing Applications
5. Thiophene-based metal-organic frameworks (MOFs) have been developed using thiophene-functionalized dicarboxylate. These MOFs are effective in luminescence sensing and environmental pollutant removal, demonstrating the versatility of thiophene derivatives in environmental applications (Zhao et al., 2017).
properties
IUPAC Name |
(2,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQNEKTWFACEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641962 | |
Record name | (2,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-76-2 | |
Record name | (2,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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